3-(tert-Butoxy)-5-fluorobenzoic acid CAS number and chemical identifiers
3-(tert-Butoxy)-5-fluorobenzoic acid CAS number and chemical identifiers
Strategic Building Block for Lipophilic Ligand Design
Executive Summary
3-(tert-Butoxy)-5-fluorobenzoic acid (CAS 1369915-63-8) represents a specialized pharmacophore scaffold used in the optimization of small molecule inhibitors, particularly those targeting hydrophobic pockets in kinases and transcription factors (e.g., HIF-2
This guide provides a comprehensive technical analysis of this building block. Unlike generic benzoic acids, the simultaneous presence of the tert-butoxy group (providing steric bulk and lipophilicity) and the fluorine atom (modulating pKa and metabolic stability) creates a unique electronic and steric profile. This document details its physiochemical properties, a validated synthetic route avoiding acid-catalyzed deprotection risks, and handling protocols.
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]
Core Identifiers
| Parameter | Detail |
| Chemical Name | 3-(tert-Butoxy)-5-fluorobenzoic acid |
| CAS Number | 1369915-63-8 |
| Molecular Formula | C₁₁H₁₃FO₃ |
| Molecular Weight | 212.22 g/mol |
| SMILES | CC(C)(C)Oc1cc(F)cc(C(=O)O)c1 |
| InChI Key | Derived from structure |
Physical & Electronic Properties
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Appearance: White to off-white crystalline powder.
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Predicted pKa: ~3.85 (The fluorine at the meta position inductively stabilizes the carboxylate, lowering pKa relative to benzoic acid).
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LogP (Predicted): ~2.70. The tert-butyl group significantly increases lipophilicity compared to methoxy analogs, aiding membrane permeability.
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Electronic Character: The fluorine acts as a weak deactivator (inductive withdrawal), while the tert-butoxy group is a strong activator (resonance donation), creating a "push-pull" electronic system on the phenyl ring that influences downstream coupling reactivity.
Strategic Utility in Drug Design
Structural Activity Relationship (SAR)
This molecule is frequently employed to probe hydrophobic collapse in protein binding pockets.
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The tert-Butyl Effect: Acts as a "space-filling" moiety. It is rigid and bulky, often used to displace high-energy water molecules from hydrophobic protein cavities (e.g., allosteric sites).
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The Fluorine Effect:
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Metabolic Blocking: Blocks P450-mediated oxidation at the vulnerable phenyl position.
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Conformational Bias: The C-F bond prefers coplanarity with adjacent pi-systems in specific contexts, potentially locking bioactive conformations.
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Bioisosterism
The tert-butoxy moiety serves as a metabolically robust bioisostere for isopropyl groups or diethyl amines, offering similar steric volume without the hydrogen bond donor capability.
Synthetic Pathways & Process Chemistry
Retrosynthetic Analysis
The synthesis poses a specific challenge: Acid Sensitivity. The tert-butyl ether is labile under strong acidic conditions (cleaving to the phenol and isobutylene). Therefore, the ester hydrolysis step must be base-mediated.
Caption: Retrosynthetic disconnection relying on mild etherification and basic hydrolysis to preserve the acid-labile t-butyl group.
Validated Synthetic Protocol
Objective: Synthesis of 3-(tert-butoxy)-5-fluorobenzoic acid from Methyl 3-fluoro-5-hydroxybenzoate.
Step 1: Formation of the tert-Butyl Ether
Rationale: Direct reaction of phenols with tert-butyl halides is low yielding due to elimination (E2). The use of tert-Butyl 2,2,2-trichloroacetimidate (TBTA) is the gold standard for phenols under mild catalysis.
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Reagents: Methyl 3-fluoro-5-hydroxybenzoate (1.0 equiv), TBTA (2.0 equiv), Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 equiv).
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Solvent: Anhydrous Dichloromethane (DCM) or Cyclohexane/DCM mix.
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Procedure:
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Dissolve the phenol in DCM under Nitrogen atmosphere.
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Add TBTA slowly at 0°C.
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Add catalytic BF₃·OEt₂ dropwise (Exothermic).
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Stir at room temperature (RT) for 16 hours.
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Quench: Add solid NaHCO₃ to neutralize the catalyst before concentration.
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Purification: Silica gel chromatography (Hexanes/EtOAc). The trichloroacetamide byproduct precipitates and is easily removed.
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Step 2: Saponification (Ester Hydrolysis)
Rationale: Acid hydrolysis (e.g., HCl/AcOH) will cleave the tert-butyl group. Lithium Hydroxide (LiOH) is selected for its mildness and solubility in THF/Water mixtures.
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Reagents: Methyl 3-(tert-butoxy)-5-fluorobenzoate (from Step 1), LiOH·H₂O (3.0 equiv).
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Solvent: THF:Water:Methanol (3:1:1).
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Procedure:
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Dissolve the ester in the solvent mixture.
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Add LiOH·H₂O. Stir at RT for 4–6 hours. (Monitor by LCMS; avoid heating >50°C).
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Workup (Critical):
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Concentrate to remove THF/MeOH.
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Cool the aqueous residue to 0°C.
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Carefully acidify with 1M Citric Acid or 1M HCl to pH ~4-5. Do not use concentrated strong acids or pH < 2 to avoid ether cleavage.
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Extract immediately with Ethyl Acetate.
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Dry over Na₂SO₄ and concentrate.[1]
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Caption: Step-by-step synthetic workflow emphasizing pH control during the final workup.
Analytical Characterization & Quality Control
To ensure the integrity of the building block for downstream applications, the following spectral features must be verified:
| Technique | Expected Signals / Criteria |
| ¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 1H, COOH)δ ~7.4-7.6 (m, 3H, Aromatic protons)δ 1.35 (s, 9H, tert-Butyl group) |
| ¹⁹F NMR | Single peak around -110 to -115 ppm (dependent on solvent).[2] |
| LC-MS | ESI- : [M-H]⁻ = 211.2. ESI+ : Often ionizes poorly; look for [M+Na]⁺ or fragment ions (loss of t-butyl: [M-56+H]⁺). |
| Purity | >98% by HPLC (254 nm). Note: Impurities often include the de-butylated phenol (3-fluoro-5-hydroxybenzoic acid) if workup was too acidic. |
Safety & Handling (SDS Highlights)
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store at 2-8°C. Keep container tightly closed.
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Stability: Stable under basic and neutral conditions. Unstable in strong acids (TFA, HCl, H₂SO₄), which will remove the tert-butyl group.
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PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
References
- Eames, J., & Watkinson, M. (2001). Synthesis of tert-butyl ethers. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. (General reference for TBTA methodology).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of tert-butyl ethers).
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PubChem. (2023). Compound Summary for 3-Fluorobenzoic acid analogs. National Library of Medicine. Retrieved from [Link]
